1-Butanoyloxypropyl butanoate

Description

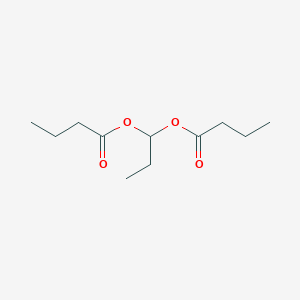

1-Butanoyloxypropyl butanoate is a diester compound characterized by a propyl backbone with a butanoyloxy group (-O-CO-C₃H₇) at the 1-position and a butanoate ester (-CO-O-C₃H₇) moiety. These esters are typically volatile organic compounds (VOCs) that contribute to aroma profiles in natural products (e.g., fruits, wines) and serve as solvents or flavoring agents .

Properties

CAS No. |

5323-76-2 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

1-butanoyloxypropyl butanoate |

InChI |

InChI=1S/C11H20O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h11H,4-8H2,1-3H3 |

InChI Key |

BPGQBXWSUSDSQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(CC)OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanoyloxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-butanoyloxypropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butanoic acid+1-Butanoyloxypropanol→1-Butanoyloxypropyl butanoate+Water

Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides instead of carboxylic acids. This is because the reactions with acid chlorides or anhydrides are typically faster and more efficient. The reaction with an acid chloride, for example, would proceed as follows:

Butanoyl chloride+1-Butanoyloxypropanol→1-Butanoyloxypropyl butanoate+Hydrogen chloride

Chemical Reactions Analysis

Types of Reactions: 1-Butanoyloxypropyl butanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanoic acid and 1-butanoyloxypropanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: An alcohol and an acid or base catalyst.

Major Products:

Hydrolysis: Butanoic acid and 1-butanoyloxypropanol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

1-Butanoyloxypropyl butanoate has various applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological systems, particularly in the study of esterases and other enzymes that catalyze ester reactions.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-butanoyloxypropyl butanoate primarily involves its hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of butanoic acid and 1-butanoyloxypropanol. The molecular targets and pathways involved in this process include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following esters share structural or functional similarities with 1-butanoyloxypropyl butanoate:

Volatility and Stability

- Butyl butanoate: Exhibits variable stability in stored apples, with levels decreasing in treated fruit over 5 months but increasing after 7 months .

- Ethyl butanoate: Highly volatile, detected in wines via HS-SPME-GC×GC-TOFMS due to low boiling point (~121°C) .

Metabolic Pathways

- Butanoate metabolism: Microbial communities degrade esters like butyl butanoate into intermediates (e.g., butanol, acetate), which contribute to flavor compounds in fermented products .

- Aroma precursor roles: Esters such as ethyl hexanoate and isopentyl butanoate are derived from amino acid metabolism and pyruvate pathways, highlighting their biosynthetic complexity compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.